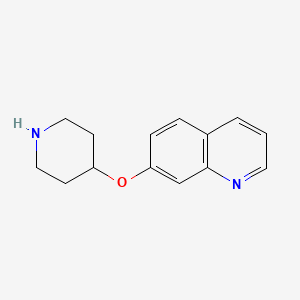
7-(4-Piperidinyloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Piperidinyloxy)quinoline is a heterocyclic compound that features a quinoline core with a piperidinyloxy substituent at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Piperidinyloxy)quinoline typically involves the functionalization of the quinoline core. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a piperidine derivative under basic conditions. For example, 7-chloroquinoline can be reacted with 4-hydroxypiperidine in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(4-Piperidinyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(4-Piperidinyloxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 7-(4-Piperidinyloxy)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its wide range of biological activities.
Quinolone: A derivative with significant antibacterial properties.
Piperidine: A simple heterocyclic compound that forms the basis for many pharmaceuticals
Uniqueness: 7-(4-Piperidinyloxy)quinoline is unique due to the presence of both the quinoline and piperidinyloxy moieties, which confer a combination of properties from both parent structures. This dual functionality enhances its potential as a versatile compound in various applications .
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
7-piperidin-4-yloxyquinoline |
InChI |
InChI=1S/C14H16N2O/c1-2-11-3-4-13(10-14(11)16-7-1)17-12-5-8-15-9-6-12/h1-4,7,10,12,15H,5-6,8-9H2 |
InChI-Schlüssel |
WWPAQYCRZMQXEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















